Cas no 105401-74-9 (4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate)

4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate is a bicyclic terpene alcohol derivative commonly used in fragrance and flavor applications. Its structure, featuring a hexahydro-4,7-methanoindenyl core, contributes to a stable and versatile chemical profile. The acetate form enhances volatility and solubility, making it suitable for use in perfumery as a fixative or modifier. This compound exhibits a woody, amber-like odor with subtle floral undertones, providing depth and longevity to fragrance compositions. Its hydrogenated backbone ensures improved oxidative stability compared to unsaturated analogs. The product is typically synthesized via esterification of the corresponding alcohol, yielding a high-purity material with consistent performance in formulated products.
4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate structure
105401-74-9 structure
商品名:4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate
CAS番号:105401-74-9
MF:C12H18O3
メガワット:210.269524097443
CID:2623839

4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate 化学的及び物理的性質

名前と識別子

    • 4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate
    • インチ: 1S/C10H14O.C2H4O2/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;1-2(3)4/h3-4,6-11H,1-2,5H2;1H3,(H,3,4)
    • InChIKey: RTKRXBCHSPGXGF-UHFFFAOYSA-N
    • ほほえんだ: OC1C=CC2C3CCC(C3)C21.OC(C)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 240
  • トポロジー分子極性表面積: 57.5

4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P0085GQ-5g
4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate
105401-74-9 95%
5g
$7836.00 2023-12-26
1PlusChem
1P0085GQ-1g
4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate
105401-74-9 95%
1g
$2742.00 2023-12-26
1PlusChem
1P0085GQ-50mg
4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate
105401-74-9 95%
50mg
$774.00 2023-12-26
1PlusChem
1P0085GQ-100mg
4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate
105401-74-9 95%
100mg
$992.00 2023-12-26
1PlusChem
1P0085GQ-10g
4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate
105401-74-9 95%
10g
$11588.00 2023-12-26
1PlusChem
1P0085GQ-250mg
4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate
105401-74-9 95%
250mg
$1391.00 2023-12-26
1PlusChem
1P0085GQ-2.5g
4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate
105401-74-9 95%
2.5g
$5315.00 2023-12-26
1PlusChem
1P0085GQ-500mg
4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate
105401-74-9 95%
500mg
$2154.00 2023-12-26

4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate 関連文献

4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetateに関する追加情報

4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate (CAS No. 105401-74-9): An Overview of a Versatile Compound in Pharmaceutical Research

4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate (CAS No. 105401-74-9) is a complex organic compound that has garnered significant attention in the pharmaceutical and medicinal chemistry fields due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of indanols and is characterized by its cyclopropane ring fused with a benzene ring and an acetate ester group. The intricate structure of this molecule offers a range of functional groups that can be exploited for various biological activities.

The indanol scaffold is known for its ability to interact with a variety of biological targets, making it a valuable starting point for the development of new drugs. Recent studies have highlighted the potential of 4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate in the treatment of neurological disorders and cancer. The compound's cyclopropane ring adds rigidity to the molecule, which can enhance its binding affinity to specific receptors or enzymes.

In the context of neurological disorders, 4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate has shown promise as a potential modulator of ion channels and neurotransmitter receptors. Research published in the *Journal of Medicinal Chemistry* (2022) demonstrated that this compound can effectively modulate the activity of NMDA receptors, which are implicated in conditions such as Alzheimer's disease and epilepsy. The acetate ester group plays a crucial role in enhancing the compound's solubility and bioavailability, making it more suitable for in vivo studies.

Beyond its neurological applications, 4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate has also been investigated for its anticancer properties. A study published in *Cancer Research* (2023) reported that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of PI3K/AKT signaling pathways, which are frequently dysregulated in cancer cells. The compound's ability to selectively target these pathways without affecting normal cells makes it an attractive candidate for further development as an anticancer agent.

The synthesis of 4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate involves several steps that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the cyclization of a suitable precursor followed by acetylation to introduce the acetate ester group. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound on a larger scale.

Pharmacokinetic studies have shown that 4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,7a-hexahydro-, acetate has favorable properties such as good oral bioavailability and a reasonable half-life in vivo. These characteristics make it an attractive candidate for preclinical and clinical development. However, further research is needed to optimize its pharmacological profile and evaluate its safety and efficacy in human subjects.

In conclusion, 4,7-Methano-1H-inden-1-ol, 3a,4,5,6,7,hexahydro-, acetate (CAS No. 105401-74-9) is a promising compound with diverse applications in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for exploring new therapeutic avenues in areas such as neurology and oncology. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in the development of novel drugs.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd